molecular formula C18H13NO5 B12760804 Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate CAS No. 90181-96-7

Methyl 3-benzoyl-1,2-dihydro-4-hydroxy-2-oxo-6-quinolinecarboxylate

Cat. No.: B12760804
CAS No.: 90181-96-7
M. Wt: 323.3 g/mol
InChI Key: QMJIZUQYOGVNPE-UHFFFAOYSA-N
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Description

Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate is a quinolone derivative known for its interesting pharmaceutical and biological activities. Quinolones are a class of compounds that have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate typically involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine or hydroxylamine hydrochloride in ethylene glycol, which affords regioisomeric oxazoloquinolones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-benzoyl-4-hydroxy-2-quinolone-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

CAS No.

90181-96-7

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 3-benzoyl-4-hydroxy-2-oxo-1H-quinoline-6-carboxylate

InChI

InChI=1S/C18H13NO5/c1-24-18(23)11-7-8-13-12(9-11)16(21)14(17(22)19-13)15(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,19,21,22)

InChI Key

QMJIZUQYOGVNPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(=C2O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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